molecular formula C15H18FN5O2S2 B14970217 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B14970217
M. Wt: 383.5 g/mol
InChI Key: MNBBMMONTQNWLD-UHFFFAOYSA-N
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Description

2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a thiadiazole ring, a tert-butylcarbamoyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: The fluorophenyl group can participate in various substitution reactions, especially electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Conditions for substitution reactions often involve catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The tert-butylcarbamoyl group can protect the amino group, allowing the compound to interact with enzymes or receptors without undergoing premature degradation . The thiadiazole ring and fluorophenyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(3-FLUOROPHENYL)ACETAMIDE apart is the combination of the tert-butylcarbamoyl group, thiadiazole ring, and fluorophenyl group, which together confer unique chemical and biological properties.

Properties

Molecular Formula

C15H18FN5O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C15H18FN5O2S2/c1-15(2,3)19-12(23)18-13-20-21-14(25-13)24-8-11(22)17-10-6-4-5-9(16)7-10/h4-7H,8H2,1-3H3,(H,17,22)(H2,18,19,20,23)

InChI Key

MNBBMMONTQNWLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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